molecular formula C10H7F3INO2S B15361057 Trifluoromethylthio-iodine(III) reagent (TFTI)

Trifluoromethylthio-iodine(III) reagent (TFTI)

Cat. No.: B15361057
M. Wt: 389.13 g/mol
InChI Key: VAJBRVJQMOSUHO-UHFFFAOYSA-N
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Description

Trifluoromethylthio-Iodine(III) reagent (TFTI) is a hypervalent iodine compound known for its utility in organic synthesis, particularly in trifluoromethylthiolation reactions. This reagent is highly reactive and versatile, making it a valuable tool in the synthesis of trifluoromethylthio-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: TFTI can be synthesized through the reaction of trifluoromethylthiol with iodine in the presence of a suitable oxidizing agent. The reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, TFTI is produced using large-scale reactors with precise temperature and pressure controls to ensure consistent quality and yield. The process involves the continuous addition of trifluoromethylthiol and iodine, with real-time monitoring to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: TFTI is primarily used in trifluoromethylthiolation reactions, where it transfers a trifluoromethylthio group (-SCF3) to various substrates. It can also participate in oxidation and substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reactions: TFTI can oxidize various organic compounds, often requiring a mild oxidizing agent and controlled temperature.

  • Substitution Reactions: TFTI is used to substitute functional groups in organic molecules, typically under acidic or neutral conditions.

Major Products Formed: The major products of TFTI reactions include trifluoromethylthio-containing compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

TFTI is widely used in scientific research due to its ability to introduce trifluoromethylthio groups into organic molecules. This functionality is crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. TFTI is also used in the study of biological systems, where trifluoromethylthio groups can modulate biological activity.

Mechanism of Action

The mechanism by which TFTI exerts its effects involves the transfer of a trifluoromethylthio group to a nucleophile. The reagent acts as an electrophile, reacting with nucleophiles to form trifluoromethylthio-containing products. The molecular targets and pathways involved depend on the specific substrate and reaction conditions.

Comparison with Similar Compounds

TFTI is unique compared to other hypervalent iodine reagents due to its trifluoromethylthio group. Similar compounds include:

  • Iodobenzene diacetate (IBD): Used in oxidation reactions but lacks the trifluoromethylthio functionality.

  • Phenyliodine(III) diacetate (PIDA): Another hypervalent iodine reagent used in oxidation reactions, but without the trifluoromethylthio group.

TFTI's unique trifluoromethylthio group makes it particularly valuable in specific synthetic applications, providing a distinct advantage over other reagents.

Properties

Molecular Formula

C10H7F3INO2S

Molecular Weight

389.13 g/mol

IUPAC Name

2-acetyl-1-(trifluoromethylsulfanyl)-1λ3,2-benziodazol-3-one

InChI

InChI=1S/C10H7F3INO2S/c1-6(16)15-9(17)7-4-2-3-5-8(7)14(15)18-10(11,12)13/h2-5H,1H3

InChI Key

VAJBRVJQMOSUHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)C2=CC=CC=C2I1SC(F)(F)F

Origin of Product

United States

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